molecular formula C10H13Cl2O3PS B1670456 Dichlofenthion CAS No. 97-17-6

Dichlofenthion

Cat. No. B1670456
CAS RN: 97-17-6
M. Wt: 315.15 g/mol
InChI Key: WGOWCPGHOCIHBW-UHFFFAOYSA-N
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Description

Dichlofenthion (IUPAC name: O- (2,4-dichlorophenyl) O,O-diethyl phosphorothioate) is a fat-soluble organophosphorus compound primarily used in agricultural practices as a pesticide and nematicide to control a variety of insect pests .


Synthesis Analysis

The synthesis of dichlofenthion involves the reaction of 2,4-dichlophenol with diethyl thiophosphoryl chloride. This process requires careful control of conditions to ensure the formation of the desired product and minimize by-products .


Molecular Structure Analysis

The molecular structure of dichlofenthion includes a diethyl phosphorothioate group (C4H11O3PS) attached to a dichlorophenyl ring. This structure is crucial for its activity as an insecticide, with the phosphorothioate (PS 4−x O x3−) moiety playing a key role in the inhibition of acetylcholinesterase .


Chemical Reactions Analysis

Dichlofenthion is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases. It is also susceptible to oxidative degradation, which can lead to the formation of more toxic metabolites .


Physical And Chemical Properties Analysis

Dichlofenthion has a molecular weight of 315.153 . It appears as a colourless to pale yellow liquid . It is slightly soluble in water but highly soluble in organic solvents such as benzene, chloroform, and acetone .

Scientific Research Applications

Photoelectrochemical Detection

A novel photoelectrochemical sensor for detecting the organophosphorus pesticide dichlofenthion was developed using nanometer-sized titania coupled with a screen-printed electrode. This sensor facilitates the indirect determination of non-electroactive dichlofenthion through photocatalytic degradation. It offers a fast, portable, and sensitive method for analyzing organophosphorus pesticides in environmental samples, with a detection limit of 2.0 nmol/L (Li et al., 2011).

Ultrasonic Parameters Evaluation

The study on ultrasonic velocity, density, and viscosity for aqueous solutions of Dichlofenac Sodium at different temperatures provided insights into solute-solvent interactions. This research highlights the utility of ultrasonic parameters in understanding complex formation through hydrogen bonding in systems involving dichlofenthion (Sun et al., 2012).

Dual Enzyme Electrochemical Assay

A dual enzyme electrochemical assay employing organophosphorus hydrolase and horseradish peroxidase was developed for the broad detection of organophosphorus compounds, including dichlofenthion. This assay allows for the detection of dichlofenthion by monitoring the phenolic leaving group produced after enzymatic cleavage, offering a limit of detection of 24 μM for dichlofenthion (Sahin et al., 2011).

Safety And Hazards

Dichlofenthion is classified as a flammable liquid and vapor. It is harmful if swallowed and may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause an allergic skin reaction and respiratory irritation. It is suspected of causing genetic defects and may cause cancer if swallowed .

properties

IUPAC Name

(2,4-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H13Cl2O3PS/c1-3-13-16(17,14-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3
Source PubChem
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InChI Key

WGOWCPGHOCIHBW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
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Molecular Formula

C10H13Cl2O3PS
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DSSTOX Substance ID

DTXSID8040274
Record name Dichlofenthion
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Molecular Weight

315.15 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Dichlofenthion
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Boiling Point

164-169 °C @ 0.1 MM HG
Record name DICHLOFENTHION
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Solubility

MISCIBLE WITH MOST ORGANIC SOLVENTS; SLIGHTLY SOLUBLE IN WATER., SOL IN ETHANOL, ETHER, BENZENE, SOLUBILITY IN WATER: 0.245 MG/L @ 25 °C; MISCIBLE WITH KEROSENE
Record name DICHLOFENTHION
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Density

1.300 @ 20 °C
Record name DICHLOFENTHION
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Vapor Pressure

0.00056 [mmHg], 5.6X10-4 mm Hg at 20 °C
Record name Dichlofenthion
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Mechanism of Action

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/, For more Mechanism of Action (Complete) data for DICHLOFENTHION (6 total), please visit the HSDB record page.
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Product Name

Dichlofenthion

Color/Form

COLORLESS LIQUID

CAS RN

97-17-6
Record name Dichlofenthion
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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